molecular formula C11H5Cl3N2O B13078653 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B13078653
M. Wt: 287.5 g/mol
InChI Key: MTCTYNLCSAGREK-UHFFFAOYSA-N
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Description

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,3,4-trichlorophenyl group and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method starts with the commercially available 2-amino-4,6-dichloropyrimidine, which undergoes formylation using a Vilsmeier reagent (a mixture of DMF and POCl3) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack formylation is a scalable and efficient method that can be adapted for large-scale synthesis. This method is favored due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a primary alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
  • 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
  • 2-(2,3,4-Trichlorophenyl)pyrimidine-5-methanol

Uniqueness

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the formyl group at the 5-position of the pyrimidine ring also provides a versatile functional group for further chemical modifications .

Properties

Molecular Formula

C11H5Cl3N2O

Molecular Weight

287.5 g/mol

IUPAC Name

2-(2,3,4-trichlorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H5Cl3N2O/c12-8-2-1-7(9(13)10(8)14)11-15-3-6(5-17)4-16-11/h1-5H

InChI Key

MTCTYNLCSAGREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NC=C(C=N2)C=O)Cl)Cl)Cl

Origin of Product

United States

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